6-Bromo-2-chloroquinazoline

Overview

Description

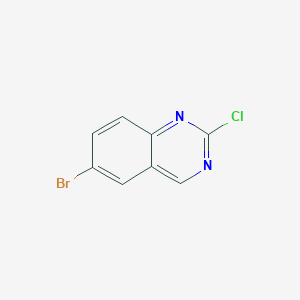

6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1) is a heterocyclic aromatic compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . It features a quinazoline core substituted with bromine at position 6 and chlorine at position 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity at halogenated positions, enabling nucleophilic substitution or cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chloroquinazoline can be synthesized through the reaction of 6-bromoquinazolin-2-ol with phosphorus oxychloride (POCl3). The reaction involves refluxing a solution of 6-bromoquinazolin-2-ol in POCl3 at 110°C for 5 hours. After the reaction is complete, the mixture is cooled, and the excess POCl3 is removed under reduced pressure. The residue is then added dropwise to ice water, resulting in the formation of this compound as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production. The use of POCl3 and controlled reaction conditions ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloroquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild to moderate conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quinazoline derivative with an amino group replacing the halogen atom .

Scientific Research Applications

6-Bromo-2-chloroquinazoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Physical Properties

- Density: 1.762 g/cm³

- Boiling Point: 240.2°C at 760 mmHg

- Flash Point: 99.1°C

- Solubility: Poor in water; soluble in organic solvents like DMSO or DMF .

Applications

Primarily used in drug discovery, it serves as a precursor for kinase inhibitors and antitumor agents. Its storage requires an inert atmosphere at 2–8°C to prevent degradation .

Structural and Functional Differences

The reactivity and applications of 6-bromo-2-chloroquinazoline are influenced by its substitution pattern. Below is a comparative analysis with structurally analogous quinazoline derivatives:

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula.

Reactivity and Electronic Effects

- Halogen Position : Bromine at C6 enhances electrophilicity for Suzuki-Miyaura cross-coupling, while chlorine at C2 stabilizes the aromatic ring via inductive effects .

- Substituent Effects: Methoxy (C8): Increases polarity and solubility in polar solvents (e.g., ethanol), making it suitable for aqueous-phase reactions . Fluoro (C8): Strong electron-withdrawing effect enhances binding affinity in enzyme inhibition studies . Amino (C4): Enables nucleophilic substitution (e.g., SNAr) to generate diverse pharmacophores .

Research Findings

Pharmacological Activity

Biological Activity

6-Bromo-2-chloroquinazoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article delves into its biochemical properties, mechanisms of action, and implications for therapeutic use, supported by data tables and case studies.

This compound is primarily recognized for its role in inhibiting specific enzymes, particularly kinases. Kinases are crucial in cellular signaling pathways that regulate cell growth and differentiation. The compound's ability to modulate these pathways positions it as a valuable tool in cancer research and therapy.

| Property | Description |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 232.51 g/mol |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water |

| Stability | Stable under standard laboratory conditions; sensitive to light and air |

The mechanism of action of this compound involves its interaction with various molecular targets, particularly kinases and cytochrome P450 enzymes. It has been shown to bind to the ATP-binding site of kinases, inhibiting their activity and leading to downstream effects such as:

- Cell Cycle Arrest : By inhibiting kinases involved in cell cycle regulation, the compound can prevent cancer cell proliferation.

- Induction of Apoptosis : It has been observed to promote programmed cell death in certain cancer cell lines.

- Modulation of Gene Expression : The compound can influence transcription factors and other regulatory proteins, altering gene expression patterns critical for tumor growth.

Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Kinases : Research indicates that this compound effectively inhibits epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is pivotal in cancer progression. Molecular docking studies suggest strong binding affinity between the compound and EGFR, supporting its potential as an anticancer agent .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing promise against various pathogens through inhibition of cytochrome P450 enzymes involved in drug metabolism.

- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, with IC values indicating effective concentration ranges for therapeutic use .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Significant inhibition of EGFR-TK | |

| Antimicrobial Activity | Effective against selected pathogens | |

| Cytotoxicity | IC values indicate efficacy |

Case Study 1: Anticancer Properties

A study focusing on the effects of this compound on breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Antimicrobial Applications

In another investigation, the compound was tested against Mycobacterium tuberculosis. Results showed that it could inhibit essential metabolic pathways, suggesting its potential as a lead compound for developing new tuberculosis treatments .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 6-Bromo-2-chloroquinazoline to ensure stability during experimental workflows?

- Methodological Answer : Store the compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation caused by light, moisture, or oxidation. Use airtight containers with PTFE-lined caps for long-term storage. These conditions minimize the risk of hydrolysis or unwanted side reactions during subsequent syntheses .

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>97% is typical for research-grade material).

- NMR : H and C NMR in deuterated DMSO or CDCl can confirm substitution patterns (e.g., bromo and chloro groups at positions 6 and 2, respectively).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify the molecular ion peak at m/z 243.49 (M) .

Q. What safety precautions should be prioritized when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335).

- First Aid : In case of skin contact (H315/H319), rinse immediately with water. For ingestion (H302), seek medical attention and provide the Safety Data Sheet (SDS).

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or Pd(dppf)Cl for Suzuki-Miyaura couplings. The bromo group at position 6 is more reactive than the chloro group at position 2, enabling selective functionalization.

- Solvent/Base : Employ toluene/ethanol (3:1) with KCO for boronic acid couplings.

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 4:1) to prevent over-substitution .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to identify electronic effects influencing reactivity.

- Experimental Validation : Perform kinetic studies under varying temperatures and catalysts to reconcile discrepancies. For example, steric hindrance at position 2 may reduce nucleophilic substitution rates despite favorable computational ΔG values .

Q. How does the steric and electronic profile of this compound influence its utility in kinase inhibitor design?

- Methodological Answer :

- Quinazoline Core : The planar structure enables ATP-binding pocket interactions.

- Substituent Effects : The electron-withdrawing bromo group enhances electrophilicity at position 6 for covalent bond formation with cysteine residues. The chloro group at position 2 provides steric bulk to modulate selectivity.

- Case Study : Derivatives of this compound have shown inhibitory activity against EGFR mutants in preclinical models .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistent yields in SNAr reactions involving this compound?

- Methodological Answer :

- Variable Screening : Test solvents (DMF vs. DMSO), bases (EtN vs. DBU), and nucleophiles (amines vs. thiols).

- Hypothesis : Competing hydrolysis of the chloro group (position 2) may occur under prolonged heating. Use microwave-assisted synthesis to reduce reaction times.

- Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, EtN, 80°C | 65 | 95 |

| DMSO, DBU, 100°C | 42 | 88 |

| Microwave, 120°C, 10 min | 78 | 97 |

Q. Synthetic Methodology

Q. What are the key intermediates and reaction pathways for synthesizing this compound?

- Methodological Answer :

- Pathway 1 : Start with 2-chloroquinazolin-4(3H)-one. Brominate at position 6 using NBS (N-bromosuccinimide) in acetic acid.

- Pathway 2 : Cyclize 2-amino-5-bromobenzoic acid with cyanogen chloride to form the quinazoline core.

- Critical Step : Purify via column chromatography (silica gel, hexane:EtOAc 3:1) to remove unreacted starting materials .

Q. Ethical and Open Science Considerations

Q. How can researchers balance open data sharing with intellectual property concerns when publishing results involving this compound?

- Methodological Answer :

- Data Deposition : Share synthetic protocols and characterization data in repositories like Zenodo or ChemRxiv, excluding proprietary catalyst formulations.

- Collaboration : Partner with institutional TTOs (Technology Transfer Offices) to patent novel derivatives before full disclosure .

Q. Advanced Characterization

Q. What mechanistic insights can be gained from studying the photodegradation of this compound?

Properties

IUPAC Name |

6-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQBZJFZEZEXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591582 | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882672-05-1 | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.